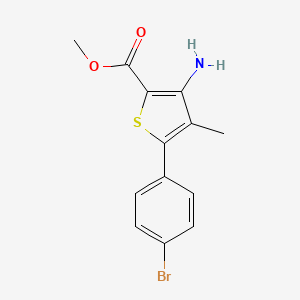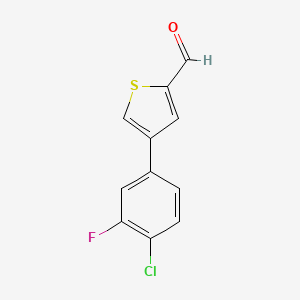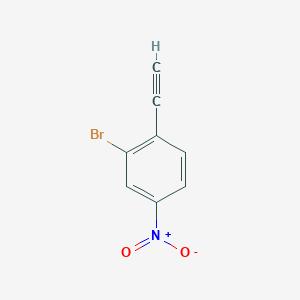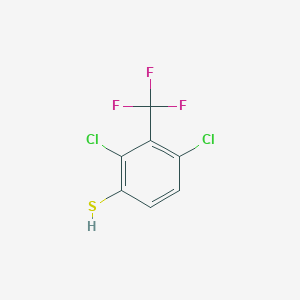
2,4-Dichloro-3-trifluoromethylbenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-3-trifluoromethylbenzenethiol is an organosulfur compound characterized by the presence of chlorine and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-trifluoromethylbenzenethiol typically involves the introduction of chlorine and trifluoromethyl groups onto a benzene ring followed by thiolation. One common method involves the chlorination of 3-trifluoromethylbenzenethiol using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and thiolation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-3-trifluoromethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Dechlorinated or defluorinated derivatives.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-3-trifluoromethylbenzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-3-trifluoromethylbenzenethiol involves its interaction with molecular targets through its thiol group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The presence of chlorine and trifluoromethyl groups enhances its reactivity and specificity towards certain molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-3,5-difluorobenzoic acid: Similar in structure but with different functional groups.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the thiol group.
Uniqueness
2,4-Dichloro-3-trifluoromethylbenzenethiol is unique due to the combination of chlorine, trifluoromethyl, and thiol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific and industrial fields.
Propiedades
Número CAS |
1349716-86-4 |
|---|---|
Fórmula molecular |
C7H3Cl2F3S |
Peso molecular |
247.06 g/mol |
Nombre IUPAC |
2,4-dichloro-3-(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C7H3Cl2F3S/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2,13H |
Clave InChI |
DPIYZYYIOAEOOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1S)Cl)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


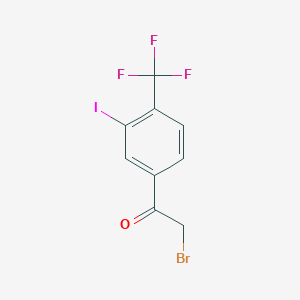
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
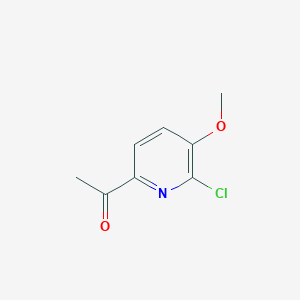
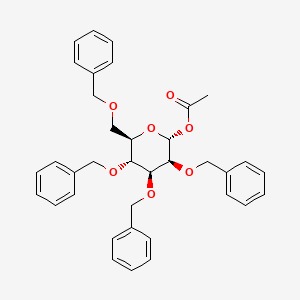
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
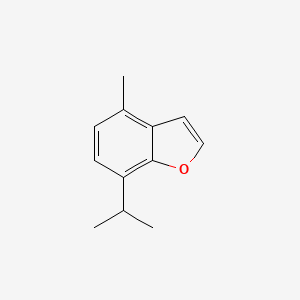
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
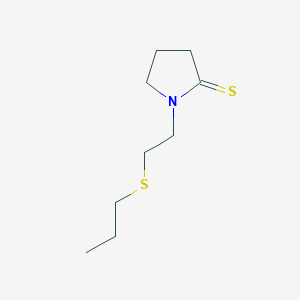
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
